

molecular weight and chemical formula of 4-Bromo-3-ethynylpyridine

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Compound of Interest

Compound Name: 4-Bromo-3-ethynylpyridine

Cat. No.: B15389667

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4-Bromo-3-ethynylpyridine: A Technical Overview for Researchers

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This technical guide provides an in-depth overview of **4-Bromo-3-ethynylpyridine**, a halogenated pyridine derivative of interest in chemical synthesis and drug discovery. The document, tailored for researchers, scientists, and professionals in drug development, details the compound's chemical properties, a comprehensive synthesis protocol, and a visual representation of the synthetic workflow.

Core Chemical Properties

4-Bromo-3-ethynylpyridine is a substituted pyridine with the chemical formula C_7H_4BrN .^[1] Its molecular structure incorporates both a bromine atom and an ethynyl group on the pyridine ring, making it a versatile building block in organic synthesis.

Property	Value	Source
Chemical Formula	C_7H_4BrN	^[1]
Molecular Weight	182.02 g/mol	^[1]
CAS Number	1196146-05-0	^[1]

Synthesis of 4-Bromo-3-ethynylpyridine

The primary method for the synthesis of **4-Bromo-3-ethynylpyridine** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.

Experimental Protocol: Sonogashira Coupling

The following protocol is adapted from established procedures for the Sonogashira coupling of bromopyridine derivatives.

Materials:

- 4-Bromopyridine derivative (starting material)
- Terminal alkyne (e.g., trimethylsilylacetylene)
- Palladium catalyst (e.g., Pd(CF₃COO)₂)
- Copper(I) iodide (CuI)
- Ligand (e.g., triphenylphosphine, PPh₃)
- Base (e.g., triethylamine, Et₃N)
- Solvent (e.g., dimethylformamide, DMF)
- Nitrogen or Argon gas for inert atmosphere
- Standard laboratory glassware and purification equipment

Procedure:

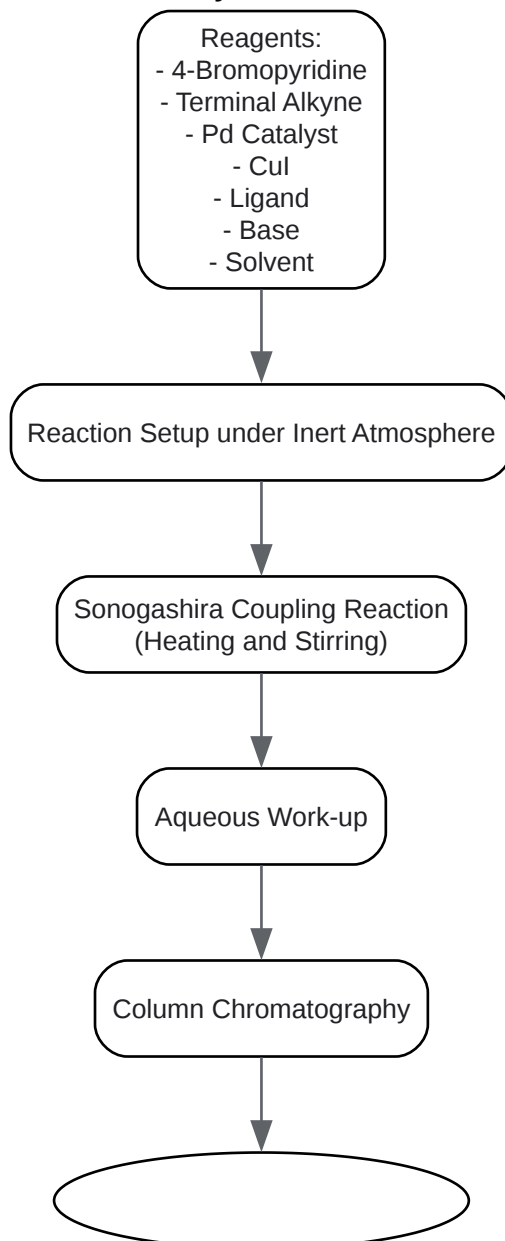
- **Reaction Setup:** To a round-bottomed flask, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5.0 mol%), and CuI (e.g., 5.0 mol%).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

- **Solvent and Stirring:** Add the solvent (e.g., DMF) and stir the mixture for approximately 30 minutes.
- **Addition of Reactants:** Add the 4-bromopyridine derivative (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the base (e.g., Et₃N).
- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **4-Bromo-3-ethynylpyridine** via a Sonogashira coupling reaction.

Experimental Workflow for the Synthesis of 4-Bromo-3-ethynylpyridine



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Synthetic Workflow Diagram

Applications in Research and Development

While specific signaling pathways for **4-Bromo-3-ethynylpyridine** are not extensively documented, substituted pyridine derivatives are of significant interest in medicinal chemistry. Pyridine scaffolds are key components in a wide range of biologically active compounds and

approved drugs. The ability to introduce various functional groups onto the pyridine ring through reactions like the Sonogashira coupling makes compounds like **4-Bromo-3-ethynylpyridine** valuable intermediates in the synthesis of novel therapeutic agents. Research into substituted pyridines has shown potential for a variety of biological activities, including as kinase inhibitors for cancer therapy and as agents with neuropsychiatric applications.

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References

- 1. chembk.com [chembk.com]
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